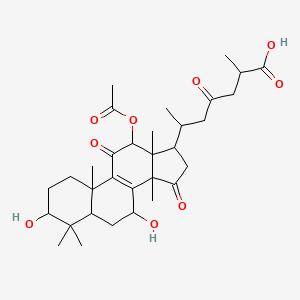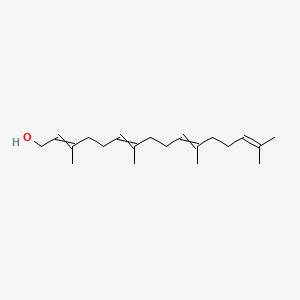
POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL is a water-soluble, photocrosslinkable polymer. It is known for its high dielectric constant and is commonly used in various industrial applications, including screen-printing emulsions, non-silver films, and UV curable films for biomedical coatings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL typically involves the following steps:
Polymerization of Vinyl Alcohol: The initial step involves the polymerization of vinyl alcohol to form poly(vinyl alcohol).
Functionalization: The poly(vinyl alcohol) is then functionalized with N-methyl-4(4/'-formylstyryl)pyridinium methosulfate through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale polymerization reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include:
Batch or Continuous Polymerization: Depending on the scale, either batch or continuous polymerization methods are used.
化学反应分析
Types of Reactions
POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL undergoes several types of chemical reactions:
Photocrosslinking: Under UV light, the polymer undergoes crosslinking, forming a network structure that enhances its mechanical properties.
Common Reagents and Conditions
UV Light: Used for photocrosslinking reactions.
Acids/Bases: Employed in hydrolysis reactions to break the acetal linkage.
Major Products
Crosslinked Polymer Networks: Formed during photocrosslinking.
Poly(Vinyl Alcohol) and Aldehyde: Produced during hydrolysis.
科学研究应用
POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL has a wide range of applications in scientific research:
Chemistry: Used as a photocrosslinkable polymer in the synthesis of advanced materials.
Biology: Employed in the development of biomedical coatings and drug delivery systems due to its biocompatibility and water solubility.
Medicine: Utilized in the creation of non-silver films for medical imaging and diagnostics.
Industry: Applied in screen-printing emulsions, color proofing, and deep-etch plates.
作用机制
The mechanism of action of POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL involves:
Photocrosslinking: Upon exposure to UV light, the polymer undergoes a crosslinking reaction, forming a stable network structure. This enhances its mechanical strength and stability.
相似化合物的比较
Similar Compounds
Poly(Vinyl Alcohol): A base polymer used in the synthesis of the compound.
Poly(N-Vinylpyrrolidone): Another water-soluble polymer with similar applications in biomedical coatings and drug delivery.
Poly(Ethylene Glycol): Known for its biocompatibility and use in medical applications.
Uniqueness
POLY(VINYL ALCOHOL), N-METHYL-4(4/'-FORMYLSTYRYL)PYRIDINIUM METHOSULFATE ACETAL is unique due to its photocrosslinkable properties and high dielectric constant, making it particularly suitable for applications requiring stable, high-performance materials .
属性
CAS 编号 |
107845-59-0 |
|---|---|
分子式 |
C3H2INS |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




